molecular formula C18H12Br2 B12851288 1,6-Dibromo-3,8-dimethylpyrene

1,6-Dibromo-3,8-dimethylpyrene

Cat. No.: B12851288
M. Wt: 388.1 g/mol
InChI Key: SXPJGVFBGPPXAG-UHFFFAOYSA-N
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Description

1,6-Dibromo-3,8-dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring bromine substituents at the 1- and 6-positions and methyl groups at the 3- and 8-positions on the pyrene core. Its synthesis typically involves bromination of pyrene using HBr/H₂O₂ to yield 1-bromopyrene as a precursor, followed by regioselective bromination and methylation steps, achieving yields up to 96% under optimized conditions . The compound’s structural rigidity and halogenated nature make it a candidate for applications in organic electronics and materials science, though its specific properties and uses remain under active investigation.

Properties

Molecular Formula

C18H12Br2

Molecular Weight

388.1 g/mol

IUPAC Name

1,6-dibromo-3,8-dimethylpyrene

InChI

InChI=1S/C18H12Br2/c1-9-7-15(19)13-6-4-12-10(2)8-16(20)14-5-3-11(9)17(13)18(12)14/h3-8H,1-2H3

InChI Key

SXPJGVFBGPPXAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dibromo-3,8-dimethylpyrene typically involves the bromination of pyrene derivatives. One common method includes dissolving pyrene in an organic solvent and adding dibromohydantoin as the brominating agent. The reaction mixture is then filtered, and the obtained solid is recrystallized to yield 1,6-dibromo-3,8-dimethylpyrene . Another method involves the dropwise addition of bromine to pyrene under nitrogen protection, followed by recrystallization .

Industrial Production Methods

Industrial production of 1,6-dibromo-3,8-dimethylpyrene follows similar synthetic routes but on a larger scale. The use of dibromohydantoin is preferred due to its milder reaction conditions and higher yield compared to liquid bromine, which is highly toxic and corrosive . The process involves careful control of reaction parameters to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-3,8-dimethylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrene derivatives, which are valuable intermediates in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,6-Dibromo-3,8-dimethylpyrene with three analogous compounds, focusing on synthesis, structural features, physicochemical properties, and applications.

Table 1: Key Properties of 1,6-Dibromo-3,8-dimethylpyrene and Analogues

Compound Name Substituents Synthesis Method Key Applications/Properties Reference
1,6-Dibromo-3,8-dimethylpyrene Br (1,6), CH₃ (3,8) Bromination of pyrene via HBr/H₂O₂ Organic semiconductors, fluorescence
1,6-Dibromo-3,8-diisopropylpyrene Br (1,6), C₃H₇ (3,8) Alkylation of dibromopyrene Organic electronics, drug discovery
2,6-Dibromo-3,5-difluoro(4-pyridyl)methyl phenyl ketone (3e) Br (2,6), F (3,5), ketone (4) Lithium-halogen exchange reactions Crystal engineering, intermolecular Br-O interactions
2,6-Dibromo-3,5-dimethoxytoluene Br (2,6), OCH₃ (3,5), CH₃ (4) Decarboxylation of dibromo-orsellinate Intermediate in oxidation reactions

Structural and Electronic Properties

  • Substituent Effects : The methyl groups in 1,6-Dibromo-3,8-dimethylpyrene contribute to steric stabilization, while bromine atoms enhance electron-withdrawing effects, lowering the HOMO-LUMO gap. In contrast, 3e exhibits strong intermolecular Br-O interactions (2.95 Å), forming a "fishbone" crystal lattice that influences its solid-state conductivity .

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